molecular formula C11H16N2O7S B14471511 Thymidine, alpha-(methylsulfonyl)- CAS No. 72687-18-4

Thymidine, alpha-(methylsulfonyl)-

Cat. No.: B14471511
CAS No.: 72687-18-4
M. Wt: 320.32 g/mol
InChI Key: OFUBWGLTPMSHFG-DJLDLDEBSA-N
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Description

Thymidine, alpha-(methylsulfonyl)- is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification involves the addition of a methylsulfonyl group to the alpha position of the thymidine molecule. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thymidine, alpha-(methylsulfonyl)- typically involves the introduction of a methylsulfonyl group to the thymidine molecule. This can be achieved through a series of chemical reactions, including sulfonation and methylation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the addition of the methylsulfonyl group.

    Sulfonation: Thymidine is first treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl group.

    Methylation: The sulfonylated thymidine is then reacted with a methylating agent, such as dimethyl sulfate, to introduce the methyl group, resulting in thymidine, alpha-(methylsulfonyl)-.

Industrial Production Methods

Industrial production of thymidine, alpha-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Thymidine, alpha-(methylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to thymidine.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can revert the compound to thymidine.

Scientific Research Applications

Thymidine, alpha-(methylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.

    Biology: The compound is used in studies of DNA replication and repair mechanisms.

    Industry: The compound is used in the production of specialized DNA probes and diagnostic tools.

Mechanism of Action

The mechanism of action of thymidine, alpha-(methylsulfonyl)- involves its incorporation into DNA during replication. The methylsulfonyl group can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can result in the inhibition of cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The unmodified nucleoside that pairs with adenine in DNA.

    5-Methyluridine: A similar nucleoside with a methyl group at the 5-position of uridine.

    2’-Deoxyuridine: A nucleoside similar to thymidine but lacking the methyl group.

Uniqueness

Thymidine, alpha-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for research and therapeutic applications.

Properties

CAS No.

72687-18-4

Molecular Formula

C11H16N2O7S

Molecular Weight

320.32 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylsulfonylmethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O7S/c1-21(18,19)5-6-3-13(11(17)12-10(6)16)9-2-7(15)8(4-14)20-9/h3,7-9,14-15H,2,4-5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

OFUBWGLTPMSHFG-DJLDLDEBSA-N

Isomeric SMILES

CS(=O)(=O)CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CS(=O)(=O)CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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